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molecular formula C11H8ClN5 B8516212 6-chloro-4-(5H-pyrrolo[2,3-b]pyrazin-7-yl)pyridin-2-amine

6-chloro-4-(5H-pyrrolo[2,3-b]pyrazin-7-yl)pyridin-2-amine

Cat. No. B8516212
M. Wt: 245.67 g/mol
InChI Key: FZCUGJIFFQMTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383624B2

Procedure details

A mixture of EXAMPLE 17A (0.130 g, 0.265 mmol) and concentrated hydrochloric acid (0.15 mL) in ethanol (6 mL) was heated at 95° C. for 24 h. The mixture was concentrated and the residue treated with saturated aqueous sodium bicarbonate, sonicated, filtered, and washed with water. The intermediate was suspended in dioxane (3.5 mL), treated with 20% sodium hydroxide (0.3 mL) and heated at 50° C. for 2 h. After concentration, the residue was treated with 6 mL of water. The solid was filtered, washed with water, and purified by reversed-phase HPLC (Zorbax RX-C18 column (250×21.2 mm, 7 μm particle size) using a gradient of 10% to 100% acetonitrile: 0.1% aqueous trifluoroacetic acid over 40 min at a flow rate of 15 mL/minute). The filtrate was also separately purified by HPLC to obtain a combined 46.5 mg (49%) of the title compound as the trifluoroacetate salt. 1H NMR (500 MHz, DMSO-d6) 7.28 (s, 1H), 7.47 (s, 1H), 8.34 (d, J=2.4 Hz, 1H), 8.52 (d, J=2.8 Hz, 1H), 8.58 (d, J=3.1 Hz, 1H), 12.55 (s, 1H). MS (ESI) m/z 246.3 (M+H)+.
Name
mixture
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]C(=O)C2C=CC=CC=2)[CH:5]=[C:4]([C:17]2[C:25]3[C:20](=[N:21][CH:22]=[CH:23][N:24]=3)[N:19](S(C3C=CC=CC=3)(=O)=O)[CH:18]=2)[CH:3]=1.Cl>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:17]2[C:25]3[C:20](=[N:21][CH:22]=[CH:23][N:24]=3)[NH:19][CH:18]=2)[CH:3]=1

Inputs

Step One
Name
mixture
Quantity
0.13 g
Type
reactant
Smiles
ClC1=CC(=CC(=N1)NC(C1=CC=CC=C1)=O)C1=CN(C2=NC=CN=C21)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
0.15 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue treated with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
treated with 20% sodium hydroxide (0.3 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the residue was treated with 6 mL of water
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by reversed-phase HPLC (Zorbax RX-C18 column (250×21.2 mm, 7 μm particle size)
CUSTOM
Type
CUSTOM
Details
The filtrate was also separately purified by HPLC

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)N)C1=CNC2=NC=CN=C21
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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